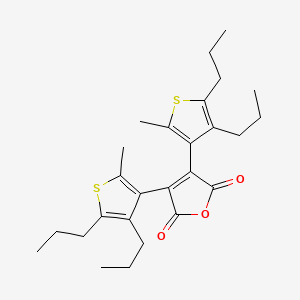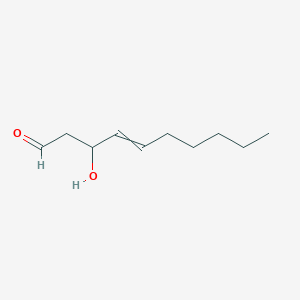![molecular formula C25H20NO3P B14295906 Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate CAS No. 115601-16-6](/img/structure/B14295906.png)
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl ring and a phenylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. A catalytic amount of salicylic acid can promote this reaction at room temperature (20°C) within 1-2 hours . The reaction proceeds via a radical-radical coupling mechanism, which tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using the same reaction conditions mentioned above. The use of inexpensive catalysts and mild reaction conditions makes this process potentially viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted phosphonates.
Aplicaciones Científicas De Investigación
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
- Diphenyl phosphonate
- Phenylphosphonic acid
- Triphenyl phosphite
Comparison: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is unique due to the presence of the phenylimino group, which enhances its reactivity and potential applications. Compared to diphenyl phosphonate and phenylphosphonic acid, this compound exhibits different chemical behavior, particularly in nucleophilic substitution reactions. Triphenyl phosphite, on the other hand, is primarily used as a reagent in the synthesis of phosphonates .
Propiedades
Número CAS |
115601-16-6 |
|---|---|
Fórmula molecular |
C25H20NO3P |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
1-diphenoxyphosphoryl-N,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20H |
Clave InChI |
VHLZUYGRHNYCCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
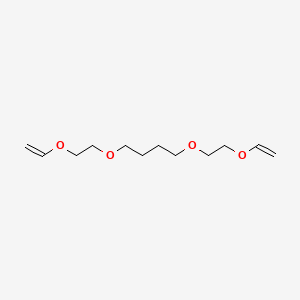
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
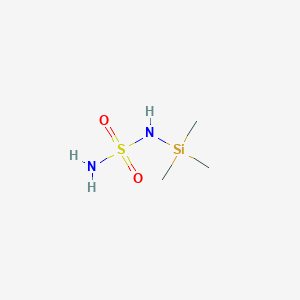
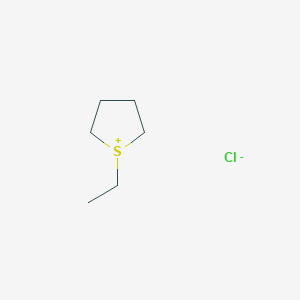


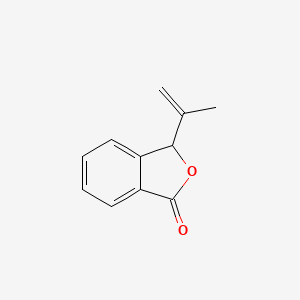
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
